1-Nitrodecane
Description
1-Nitrodecane (C₁₀H₂₁NO₂) is a nitroalkane characterized by a 10-carbon alkyl chain terminating in a nitro (-NO₂) group at the primary position. Its structure is represented as CH₃(CH₂)₉NO₂. For instance, this compound has been utilized as a key reagent in the stereoselective synthesis of nitro fatty acids (NFAs), enabling the construction of (E)-isomers with high selectivity (E/Z >92:8) . This highlights its role in organic synthesis, particularly in reactions involving nitroaldol (Henry) condensations.
Properties
CAS No. |
4609-87-4 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-nitrodecane |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3 |
InChI Key |
GOLOHAZKJYGKKQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Nitroalkanes differ primarily in alkyl chain length, which influences physical properties such as boiling point, solubility, and molecular weight. Below is a comparative analysis of 1-nitrodecane with shorter- and longer-chain analogues:
*Estimates based on homologous series trends.
Key Observations :
- Chain Length vs. Boiling Point : Longer alkyl chains increase van der Waals interactions, raising boiling points. For example, 1-nitrododecane (C12) likely exceeds 300°C, whereas 1-nitropropane (C3) boils near 131°C.
- Solubility : Shorter chains (e.g., 1-nitropropane) exhibit moderate solubility in polar solvents, while longer chains (C10–C12) are predominantly hydrophobic.
Nitroaldol (Henry) Reaction
This compound participates in nitroaldol reactions, forming nitro fatty acids (NFAs) with stereochemical control. For example, its reaction with aldehydes in the presence of TMG (1,1,3,3-tetramethylguanidine) yields (E)-NFAs in 49–62% yields . Comparable reactivity is observed in shorter-chain nitroalkanes, though steric effects in longer chains (e.g., C12) may reduce reaction rates.
Reduction and Functionalization
Nitroalkanes can be reduced to amines or hydroxylamines. For instance:
- 1-Nitropropane → 1-Aminopropane (via catalytic hydrogenation).
Longer chains like 1-nitrododecane may require harsher conditions due to decreased solubility in reaction media.
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